molecular formula C17H15NO3S B2591991 (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide CAS No. 2097940-05-9

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2591991
CAS No.: 2097940-05-9
M. Wt: 313.37
InChI Key: PKVUPVJZBUIWMN-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The compound’s structure includes an acrylamide moiety, which is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor containing the furan and thiophene rings.

    Coupling reactions: The furan and thiophene rings can be introduced through coupling reactions such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or alkenes.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of furan-2,5-dione and thiophene-3,4-dione derivatives.

    Reduction: Formation of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propionamide.

    Substitution: Formation of substituted furan and thiophene derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the acrylamide moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their function. The furan and thiophene rings can also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)ethyl)acrylamide: Lacks the thiophene ring, making it less versatile in certain reactions.

    (E)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)-2-(furan-3-yl)ethyl)acrylamide: Contains a different arrangement of furan and thiophene rings, leading to different reactivity and properties.

    (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide: Lacks one furan ring, affecting its binding affinity and reactivity.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide is unique due to its combination of furan and thiophene rings, which provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-17(6-5-14-3-1-8-20-14)18-11-15(13-7-10-22-12-13)16-4-2-9-21-16/h1-10,12,15H,11H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVUPVJZBUIWMN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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